4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound that features a bromine atom, a methyl group, and an aldehyde functional group attached to an imidazole ring
Mechanism of Action
Target of Action
These include enzymes, receptors, and other proteins, playing a crucial role in various biochemical processes .
Mode of Action
Imidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the bromo and aldehyde groups in 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde may influence its interaction with targets, potentially enhancing its binding affinity or altering its selectivity .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical pathways due to their diverse target interactions . The effects on these pathways can lead to various downstream effects, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Result of Action
Given the diverse roles of imidazoles, it can be hypothesized that this compound may have a wide range of potential effects, depending on its specific targets and the context of its use .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s stability and its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 2-methylimidazole followed by formylation. One common method includes:
Bromination: 2-Methylimidazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce the bromine atom at the 4-position.
Formylation: The brominated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: 4-bromo-2-methyl-1H-imidazole-5-carboxylic acid.
Reduction: 4-bromo-2-methyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
- 2-Bromo-4-methyl-1H-imidazole-5-carbaldehyde
- 4-Chloro-2-methyl-1H-imidazole-5-carbaldehyde
Comparison: 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-2-methyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPBULHZKLANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-32-4 | |
Record name | 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.